2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S/c1-11-16(12,13)9-5-8(15-3)7(14-2)4-6(9)10/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOQCYMDABSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide typically involves the bromination of 4,5-dimethoxy-N-methylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents and functional groups:
Key Observations:
- Polarity and Adsorption: 2-Bromo-4,5-dimethoxy-N-methylbenzenesulfonamide’s sulfonamide group and methoxy substituents likely increase polarity compared to nitro-containing analogs like 2-bromo-4,6-dinitroaniline. This could result in adsorption tendencies in analytical systems, similar to the peak tailing observed in GC analysis for polar compounds .
- Lipophilicity: The acetophenone derivative (log KOW = 2.1) is less lipophilic than typical sulfonamides, suggesting that this compound may have higher solubility in polar solvents but reduced membrane permeability compared to non-sulfonamide brominated compounds .
Toxicity and Regulatory Status
- 2-Bromo-4,6-dinitroaniline: Found in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic and skin-sensitization risks .
- This compound: No direct toxicity data are provided, but sulfonamides generally exhibit lower acute toxicity compared to nitroaromatics. However, prolonged exposure risks (e.g., sensitization) cannot be ruled out without specific studies.
- 2-Bromo-4'-methoxyacetophenone: Classified as non-PBT (persistent, bioaccumulative, toxic) under REACH, indicating a lower environmental hazard profile .
Stability and Reactivity
- The acetophenone derivative demonstrates chemical stability under standard storage conditions , whereas nitroaromatics like 2-bromo-4,6-dinitroaniline may degrade under UV light or heat due to nitro group reactivity.
- Sulfonamides, including the target compound, are generally stable under acidic and basic conditions, making them suitable for pharmaceutical or agrochemical applications, though this is speculative based on structural analogs .
Biological Activity
2-Bromo-4,5-dimethoxy-N-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A bromine atom at the 2-position.
- Methoxy groups at the 4 and 5 positions on the benzene ring.
- An N-methyl group attached to the sulfonamide moiety.
This structural configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various microbial strains, suggesting a mechanism that may involve disruption of microbial cell walls or interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25 | |
| MCF-7 (breast cancer) | 30 | |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which may provide therapeutic benefits in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It can influence oxidative stress levels within cells, affecting their survival and proliferation.
- Signal Transduction Pathway Interference : By modulating pathways such as NF-kB and MAPK, it can alter cellular responses to stress and inflammation.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various bacterial strains confirmed the effectiveness of this compound in inhibiting growth. The results indicated that it could serve as a lead compound for developing new antibiotics .
- Cancer Cell Line Study : Research involving HeLa cells showed that treatment with the compound led to significant reductions in cell viability after 48 hours, with observed morphological changes indicative of apoptosis .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential sulfonation, bromination, and methylation steps. Critical reaction conditions include:
- Temperature control during bromination (e.g., 0–5°C to minimize side reactions).
- Catalyst selection (e.g., Lewis acids like AlCl₃ for sulfonation).
- Solvent polarity (e.g., dichloromethane for sulfonyl chloride intermediates).
Yield optimization requires monitoring intermediate purity via TLC or HPLC. For bromination, stoichiometric excess of bromine (1.2–1.5 eq.) is recommended, but excess must be quenched to prevent decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.
- Single-crystal X-ray diffraction for absolute configuration validation, particularly for resolving ambiguities in methoxy and bromine positioning .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane.
- Experimental Design Implications :
- Use DMSO for biological assays to ensure dissolution.
- For crystallization trials, mix solvents like ethanol/water (7:3 v/v) to achieve supersaturation.
Solubility profiles correlate with crystal packing motifs, as seen in related sulfonamide derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve conflicting yield data in the synthesis of this compound?
- Methodological Answer : Apply factorial design to isolate critical variables (e.g., temperature, reagent stoichiometry). For example:
- Use a 2³ factorial matrix to test interactions between bromine equivalents, reaction time, and solvent volume.
- Analyze results via ANOVA to identify statistically significant factors.
Computational tools like ICReDD’s reaction path search methods can narrow optimal conditions by integrating quantum chemical calculations with experimental feedback .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., bromine’s susceptibility to substitution).
- Molecular docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
Cross-validate computational predictions with experimental kinetic studies .
Q. How can researchers address contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Cross-validation : Compare data with structurally analogous compounds (e.g., N-methylbenzenesulfonamides in Acta Crystallographica databases) .
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing shift discrepancies.
- Crystallographic validation : Use X-ray data to confirm substituent positions and reassign ambiguous peaks .
Q. What strategies stabilize this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH profiling : Test stability in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis at acidic pH).
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent bromine loss .
Q. How does the compound’s crystal packing influence its reactivity in solid-state reactions?
- Methodological Answer : Analyze crystal structures to identify:
- Hydrogen-bonding networks : Dimethoxy groups may form C–H···O interactions, reducing accessibility for electrophiles.
- π-stacking interactions : Planar sulfonamide moieties can hinder bromine displacement in the solid state.
Use mechanochemical grinding with catalysts (e.g., K₂CO₃) to enhance solid-state reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
